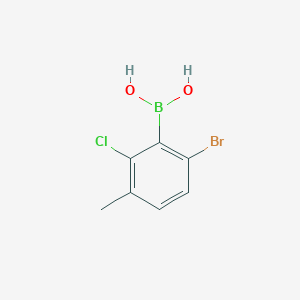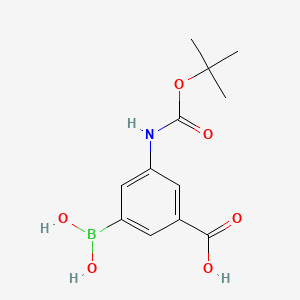![molecular formula C14H21ClN2O B1519980 [4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride CAS No. 1158361-97-7](/img/structure/B1519980.png)
[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride
Descripción general
Descripción
“[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1158361-97-7 . It has a molecular weight of 268.79 . The IUPAC name for this compound is [4-(aminomethyl)phenyl]-(azepan-1-yl)methanone; hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O/c15-11-12-5-7-13(8-6-12)14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11,15H2 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
“[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride” appears as a powder . It has a molecular weight of 268.79 .Aplicaciones Científicas De Investigación
Protein Kinase B Inhibition
One significant application of azepane derivatives, closely related to “[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride”, is in the inhibition of protein kinase B (PKB). Breitenlechner et al. (2004) synthesized novel azepane derivatives and evaluated them for PKB-alpha and protein kinase A (PKA) inhibition. Their research highlighted the importance of plasma stability and in vitro inhibitory activity in drug development (Breitenlechner et al., 2004).
Asymmetric Synthesis
Lee and Beak (2006) demonstrated the asymmetric synthesis of azepanes through highly diastereoselective and enantioselective processes. This methodology is crucial for creating specific and potent compounds for various scientific applications (Lee & Beak, 2006).
Ionic Liquids
The research by Belhocine et al. (2011) utilized azepane to synthesize a new family of room-temperature ionic liquids. This represents an innovative application of azepane derivatives in creating environmentally friendly alternatives to traditional solvents (Belhocine et al., 2011).
Atroposelective Formation
Cheetham et al. (2011) explored the atroposelective formation of dibenz[c,e]azepines, showcasing another dimension of azepane derivatives’ application in synthesizing complex molecular structures (Cheetham et al., 2011).
Crystal Structure Analysis
The study of the crystal structure of azepine derivatives, as conducted by Toze et al. (2015), is crucial in understanding the molecular architecture and properties of these compounds, paving the way for tailored applications in various fields (Toze et al., 2015).
Catalytic Synthesis of Hydrocarbons
Vannice (1975) investigated the catalytic synthesis of hydrocarbons using Group VIII metals, demonstrating an industrial application of azepane derivatives in chemical manufacturing (Vannice, 1975).
Safety And Hazards
Propiedades
IUPAC Name |
[4-(aminomethyl)phenyl]-(azepan-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c15-11-12-5-7-13(8-6-12)14(17)16-9-3-1-2-4-10-16;/h5-8H,1-4,9-11,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPNUULPMGBPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



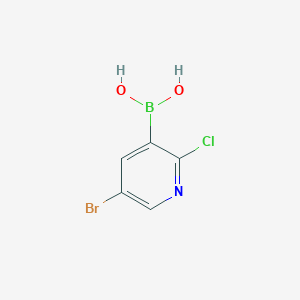
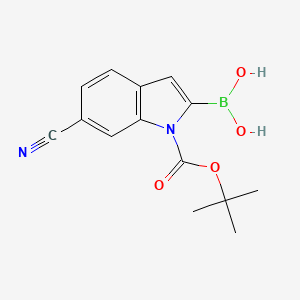
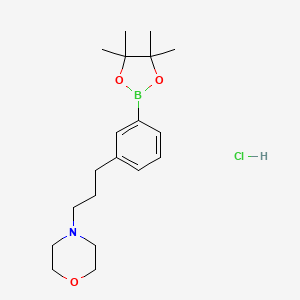
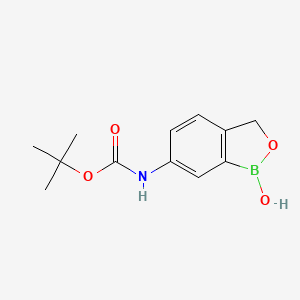
![2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride](/img/structure/B1519904.png)
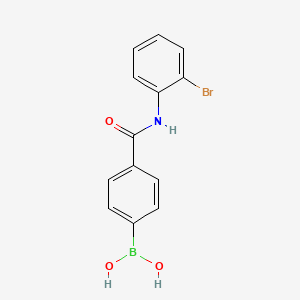

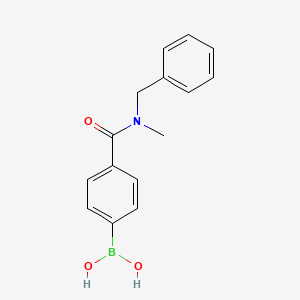
![4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B1519909.png)



